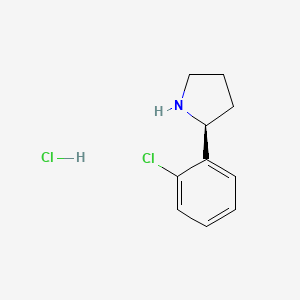
(s)-2-(2-Chlorophenyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride, also known as deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It has gained popularity in the scientific research community due to its potential therapeutic applications and unique chemical properties.
Mechanism of Action
(S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride acts as an NMDA receptor antagonist, which blocks the activity of glutamate, the primary excitatory neurotransmitter in the brain. This results in a dissociative state, characterized by altered perceptions of sound and vision, as well as a loss of motor coordination and a feeling of detachment from the environment.
Biochemical and Physiological Effects
(S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been found to reduce inflammation and pain in animal models, possibly through the inhibition of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One advantage of using (S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride in lab experiments is its high potency and selectivity for NMDA receptors. This allows for precise manipulation of the receptor activity and the study of its downstream effects. However, its dissociative properties may also pose a challenge in interpreting the results, as the behavioral changes induced by the drug may not accurately reflect the physiological processes under investigation.
Future Directions
Future research on (S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride may focus on its potential therapeutic applications in the treatment of addiction, depression, and anxiety. It may also be studied in combination with other drugs to enhance its effects or reduce its side effects. In addition, further investigation into its mechanism of action and downstream signaling pathways may lead to the development of novel anesthetics and analgesics.
Synthesis Methods
The synthesis of (S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride involves the reaction of 2-chlorobenzonitrile with cyclohexylmagnesium bromide, followed by the addition of hydrochloric acid to yield the hydrochloride salt. The final product is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
(S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride has shown potential therapeutic applications in the treatment of depression, anxiety, and addiction. It has also been studied for its analgesic and anti-inflammatory properties. In addition, (S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride has been used in research on the mechanisms of action of N-methyl-D-aspartate (NMDA) receptors and the development of novel anesthetics.
properties
IUPAC Name |
(2S)-2-(2-chlorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPJACFZHCPALP-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-2-(2-Chlorophenyl)pyrrolidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

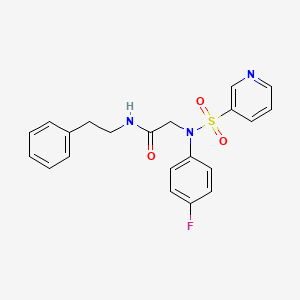


![N'-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2881543.png)
![2-[benzyl(methyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2881545.png)
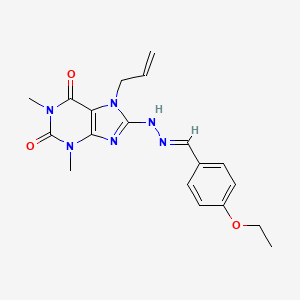
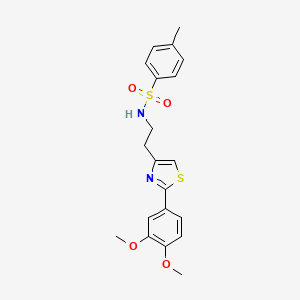
![3-(Dimethylamino)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2881549.png)
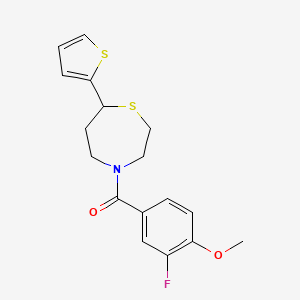
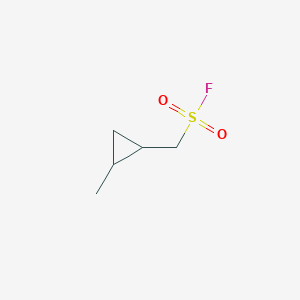
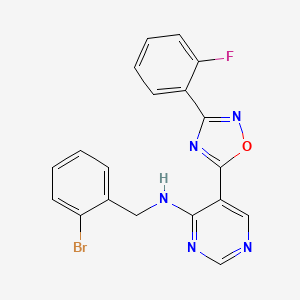
![(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2881558.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2881559.png)
![N-benzyl-2-[4-(2,3-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2881560.png)